![molecular formula C19H34ClN B145989 Benzyltributylammonium chloride CAS No. 23616-79-7](/img/structure/B145989.png)
Benzyltributylammonium chloride
Overview
Description
Benzyltributylammonium chloride (BTBAC, BTBA) is a chemical compound used to produce a series of quaternary amino acids in moderate to good yields . It is one of the most efficient phase transfer catalysts (PTC) .
Synthesis Analysis
While specific synthesis methods for Benzyltributylammonium chloride were not found in the search results, it is commonly used in the synthesis of other compounds. For example, it is used as a hydrogen bond acceptor (HBAs) in the synthesis of new series of deep eutectic solvents (DESs) with common hydrogen bond donors .Molecular Structure Analysis
The molecular formula of Benzyltributylammonium chloride is C19H34ClN . It has a molecular weight of 311.93 g/mol . It is a lipophilic phase-transfer catalyst that can be used in phase-transfer catalysis (PTC) to catalyze polycondensation reactions to form high molecular weight polymers under bi-phasic conditions .Chemical Reactions Analysis
Benzyltributylammonium chloride is used as a cationic surfactant to study the interactions with anionic dyes such as indigo carmine (IC) and amaranth (Amr) by conductometric method .Physical And Chemical Properties Analysis
Benzyltributylammonium chloride is a solid with a molecular weight of 311.93 g/mol . It has a melting point of 155-163 °C .Scientific Research Applications
Phase Transfer Catalyst
Benzyltributylammonium chloride (BTBAC) is one of the most efficient phase transfer catalysts . In this role, it facilitates the migration of a reactant from one phase to another, typically from an aqueous phase into an organic phase. This is particularly useful in reactions where one reactant is water-soluble and the other is not.
Synthesis of Quaternary Amino Acids
BTBAC is used in the production of a series of quaternary amino acids in moderate to good yields . Quaternary amino acids are important in the development of new pharmaceuticals and agrochemicals.
Hydrogen Bond Acceptor
BTBAC acts as a hydrogen bond acceptor (HBA) in the synthesis of new series of deep eutectic solvents (DESs) with common hydrogen bond donors . DESs are a type of ionic liquid with remarkable solvating properties and have potential applications in a wide range of fields, including green chemistry and biotechnology.
Cationic Surfactant
BTBAC is used as a cationic surfactant to study the interactions with anionic dyes such as indigo carmine (IC) and amaranth (Amr) by conductometric method . This is important in understanding the behavior of these dyes in various industrial processes and environmental systems.
Safety And Hazards
Benzyltributylammonium chloride may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
benzyl(tributyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNLOIQCWLBJR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54225-72-8 (Parent) | |
Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00885238 | |
Record name | Tri-n-butylbenzylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzyltributylammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20308 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Benzyltributylammonium chloride | |
CAS RN |
23616-79-7 | |
Record name | Benzyltributylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23616-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023616797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tri-n-butylbenzylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltributylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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